molecular formula C18H16N4O2S2 B2532311 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392290-71-0

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2532311
CAS No.: 392290-71-0
M. Wt: 384.47
InChI Key: UILQBLFVBWPMIY-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a 1,3,4-thiadiazole derivative characterized by a phenylacetamide core linked to a thioether-bearing 2-oxoethylphenylamino substituent. This compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-15(11-13-7-3-1-4-8-13)20-17-21-22-18(26-17)25-12-16(24)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILQBLFVBWPMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Phenylacetamide Group: The phenylacetamide moiety can be introduced by reacting the thiadiazole intermediate with phenylacetic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, DMF (dimethylformamide) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several 1,3,4-thiadiazole derivatives (Table 1):

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound Name / ID (Evidence) Substituents on Thiadiazole Ring Yield (%) Melting Point (°C) Key Structural Differences
Target Compound 2-oxo-2-(phenylamino)ethylthio, phenylacetamide - - Unique phenylamino-oxoethylthio linkage
5e () 4-Chlorobenzylthio, phenoxyacetamide 74 132–134 Chlorobenzyl substituent
5h () Benzylthio, phenoxyacetamide 88 133–135 Benzylthio group
5j () 4-Chlorobenzylthio, isopropylphenoxy 82 138–140 Chlorobenzyl + branched alkylphenoxy
Compound 7 () p-Tolylamino-oxoethylthio, phenylpropanamide - - p-Tolylamino vs. phenylamino in target
BPTES () Bis-thiadiazole, thiobis(ethyl) linker - - Dimeric structure with extended linker
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () Ethylphenoxy, methylthiadiazole - - Ethylphenoxy vs. phenylacetamide core

Key Observations :

  • Substituent Impact on Yield : Benzylthio derivatives (e.g., 5h, 88% yield) generally exhibit higher synthetic yields compared to methylthio or ethylthio analogs (e.g., 5l, 68% yield), likely due to steric and electronic stabilization during coupling reactions .
  • Melting Points : Melting points correlate with substituent polarity; chlorobenzyl derivatives (5e, 132–134°C) have lower melting points than ethylthio analogs (5g, 168–170°C) .
  • Bioactivity Inference : Thiadiazoles with sulfonamide or aryloxy groups (e.g., compounds) show antimicrobial activity against Staphylococcus aureus, suggesting the target compound may share similar properties .

Biological Activity

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is characterized by a thiadiazole ring fused with a phenylacetamide structure. The presence of both the thiadiazole and phenyl groups contributes to its biological activity:

  • Molecular Weight : 400.47 g/mol
  • Key Functional Groups : Thiadiazole ring, phenylamino group, thioether linkage.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : Molecular docking studies have shown that this compound can effectively bind to specific enzyme sites such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. Such interactions suggest potential applications in cancer therapy and antimicrobial treatments.
  • Cytotoxic Activity : The compound has demonstrated notable cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may also exhibit antimicrobial activity by inhibiting bacterial enzymes, thereby disrupting bacterial growth.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Activity TypeTarget Cell LineIC50 Value (μg/mL)Reference
CytotoxicityHCT116 (Colon Cancer)3.29
CytotoxicityH460 (Lung Cancer)10
CytotoxicityMCF7 (Breast Cancer)0.28
AntimicrobialVarious BacteriaNot specified

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of thiadiazole derivatives, this compound showed significant inhibition of growth in multiple cancer cell lines. The structure–activity relationship indicated that modifications on the phenyl ring could enhance or diminish cytotoxicity .
  • Molecular Docking Studies : Recent research utilized molecular docking techniques to predict the binding affinity of this compound to various target proteins involved in cancer progression. The results indicated strong interactions with DHFR and other enzymes critical for tumor growth.
  • Antimicrobial Assessment : Investigations into the antimicrobial properties revealed that certain derivatives of thiadiazoles exhibit promising activity against resistant bacterial strains, suggesting potential for development into therapeutic agents against infections .

Q & A

Q. What are the optimal synthetic routes for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide?

The compound can be synthesized via multi-step reactions involving thiadiazole ring formation and subsequent functionalization. For example:

  • Step 1 : React 2-chloro-N-phenylacetamide with sodium azide in a toluene/water mixture under reflux to form 2-azido intermediates .
  • Step 2 : Couple the azide with a thiol-containing thiadiazole core using conditions like triethylamine or DMSO as a solvent .
  • Step 3 : Purify intermediates via recrystallization (ethanol or pet-ether) or column chromatography . Monitoring via TLC (hexane:ethyl acetate, 9:1) is critical for tracking reaction progress .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : Confirm regiochemistry of the thiadiazole ring and acetamide substituents using 1^1H and 13^{13}C NMR .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, particularly for sulfur-containing fragments .
  • Elemental Analysis : Ensure purity by matching calculated vs. observed C, H, N, and S percentages .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution reactions in thiadiazole systems .
  • Catalysis : Use triethylamine to neutralize HCl byproducts during chloroacetamide coupling .
  • Temperature Control : Reflux at 90–100°C for 3–7 hours balances reaction rate and decomposition .

Q. What strategies are effective for isolating intermediates during synthesis?

  • Liquid-Liquid Extraction : Separate hydrophilic byproducts using ethyl acetate or dichloromethane .
  • Recrystallization : Purify solid intermediates with ethanol or DMSO/water mixtures (2:1) .
  • Chromatography : Employ silica gel columns for complex mixtures, using gradients of hexane/ethyl acetate .

Q. How is purity assessed post-synthesis?

  • TLC : Monitor spots under UV light (Rf values ~0.5 in 9:1 hexane:ethyl acetate) .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases for quantitative purity analysis .

Advanced Research Questions

Q. What mechanistic insights exist for the thiadiazole ring’s role in biological activity?

The thiadiazole scaffold’s sulfur and nitrogen atoms enable coordination with metal ions (e.g., Zn²⁺ in enzyme active sites) and π-π stacking with aromatic residues in target proteins . Computational studies suggest the 1,3,4-thiadiazole moiety enhances binding affinity to lipoxygenase (LOX) and glutathione reductase .

Q. How does substituent variation impact enzymatic inhibition?

  • Phenyl Groups : Enhance hydrophobic interactions with LOX’s substrate-binding pocket .
  • Thioether Linkers : Improve membrane permeability but may reduce metabolic stability compared to sulfones .
  • Chlorophenyl Derivatives : Increase antibacterial activity against S. aureus (MIC ~8 µg/mL) via membrane disruption .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with LOX (PDB: 1LOX) or COX-2 .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability .

Q. How can contradictory solubility and bioactivity data be resolved?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Bioactivity Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. What strategies address instability in acidic/alkaline conditions?

  • pH Buffering : Maintain stability in phosphate buffer (pH 6.8–7.4) during in vitro assays .
  • Prodrug Design : Mask the acetamide group with ester prodrugs to enhance gastric stability .

Q. How are unexpected byproducts characterized during synthesis?

  • LC-MS/MS : Identify sulfoxide or dimeric byproducts via fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous structures, particularly for regioisomeric thiadiazoles .

Q. What advanced techniques evaluate thermal stability?

  • DSC/TGA : Determine decomposition temperatures (typically >200°C for thiadiazoles) .
  • Isothermal Calorimetry : Measure enthalpy changes during degradation under controlled humidity .

Methodological Notes

  • Data Interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to resolve overlapping signals .
  • Contradictory Results : Use statistical tools (e.g., ANOVA) to differentiate experimental error from structural effects .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., MTT assays on HepG2 cells) .

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